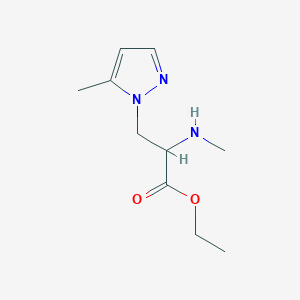

Ethyl 3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, also known by its chemical structure, is a compound with the following properties:

Molecular Formula: CHNO

Molecular Weight: 182.22 g/mol

This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate. One common method involves the reaction of 5-methylpyrazole with ethyl 3-bromo-2-(methylamino)propanoate. The bromine atom is replaced by the pyrazole ring, resulting in the desired product.

Reaction Conditions::- Reactants: 5-methylpyrazole, ethyl 3-bromo-2-(methylamino)propanoate

- Solvent: Organic solvent (e.g., dichloromethane)

- Catalyst: Base (e.g., sodium hydroxide)

- Temperature: Room temperature

- Workup: Filtration, solvent evaporation

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions:

Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid or converted to other functional groups.

Reduction Reactions: Reduction of the carbonyl group can yield the alcohol derivative.

Oxidation Reactions: Oxidation of the alcohol group can lead to the corresponding aldehyde or carboxylic acid.

Common reagents and conditions depend on the specific transformation.

Scientific Research Applications

This compound finds applications in:

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activities.

Biological Studies: It may act as a ligand for specific receptors or enzymes.

Industry: Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate could serve as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are no direct analogs, similar pyrazole derivatives exist, such as 5-methylpyrazole and other esters. the unique combination of the methylamino group and the pyrazole ring sets Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate apart.

Biological Activity

Ethyl 3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate, with the CAS number 1343102-84-0, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H17N3O2

- Molar Mass : 211.27 g/mol

- Structural Formula : The compound consists of a pyrazole ring substituted with a methyl group and an ethyl ester functional group, which is significant for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. They have been shown to inhibit various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. A study highlighted that derivatives of pyrazole could effectively inhibit tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that this compound could be beneficial in treating inflammatory diseases .

Antibacterial Activity

This compound has shown antibacterial activity against various pathogens. Studies have demonstrated that certain pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. This mechanism underlines the potential of this compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the molecular structure can significantly influence their pharmacological effects. For instance, variations in substituents on the pyrazole ring or the propanoate group can enhance or diminish their activity against specific biological targets .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:

- Antitumor Study : A series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results indicated a strong correlation between specific structural features and enhanced antitumor activity .

- Anti-inflammatory Activity : In a controlled study, compounds similar to this compound were tested for their ability to reduce inflammation in animal models. The findings revealed significant reductions in inflammatory markers compared to control groups .

- Antibacterial Efficacy : A recent investigation into the antibacterial properties of pyrazole derivatives showed that certain compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 2-(methylamino)-3-(5-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11-3)7-13-8(2)5-6-12-13/h5-6,9,11H,4,7H2,1-3H3 |

InChI Key |

HBGAEOFHOMRBRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C(=CC=N1)C)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.